Ciprofloxacin+dexamethasone

AOMT tympanostomy tube otorrhea pediatric otology

Ciprofloxacin+Dexamethasone (CAS 130244-48-3) is a fixed-dose otic combination delivering clinically validated superiority over monotherapy and in-class alternatives. In pediatric AOMT, it reduces time to otorrhea cessation by 20% (1.1 days faster) versus ciprofloxacin alone (P=0.004) and achieves a 12 percentage-point higher clinical cure rate (90% vs 78%) compared to ofloxacin, with treatment failures reduced from 14.1% to 4.4%. Against neomycin/polymyxin B/hydrocortisone in AOE, it demonstrates a 61% relative reduction in treatment failure (P=0.0044) and delivers faster pain relief within 12 hours. These quantifiable outcome advantages support formulary inclusion, preferential protocol selection, and superior pharmacoeconomic value in pediatric ENT and infectious disease settings.

Molecular Formula C39H47F2N3O8
Molecular Weight 723.8 g/mol
Cat. No. B10832282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin+dexamethasone
Molecular FormulaC39H47F2N3O8
Molecular Weight723.8 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChIInChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24)
InChIKeyNTRHYMXQWWPZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 7.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprofloxacin 0.3% + Dexamethasone 0.1% Otic Suspension: Product Profile and Evidence Context


Ciprofloxacin 0.3% and dexamethasone 0.1% otic suspension is a fixed-dose combination topical therapy consisting of a fluoroquinolone antibacterial (ciprofloxacin) and a potent corticosteroid (dexamethasone). It is indicated for the treatment of acute otitis media with tympanostomy tubes (AOMT) in pediatric patients aged 6 months and older, and for acute otitis externa (AOE) in patients aged 6 months and older [1]. The product is administered twice daily for 7 days and is available as a sterile otic suspension in a 7.5 mL fill size [1].

Why Therapeutic Substitution of Ciprofloxacin 0.3% + Dexamethasone 0.1% Otic Suspension is Not Supported by Comparative Efficacy Data


In the management of acute otitis media with tympanostomy tubes (AOMT) and acute otitis externa (AOE), direct substitution of ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension with alternative otic preparations—including ciprofloxacin monotherapy, ofloxacin solution, or neomycin/polymyxin B/hydrocortisone—is not supported by available comparative clinical data. Multiple randomized controlled trials and pooled analyses have demonstrated clinically and statistically significant differences in outcomes, including time to resolution of otorrhea, clinical cure rates, microbiological eradication rates, and treatment failure rates [1][2][3]. These differences are quantifiable and directionally consistent across independent studies, indicating that the combination of ciprofloxacin and dexamethasone confers therapeutic advantages that cannot be assumed for in-class alternatives.

Ciprofloxacin 0.3% + Dexamethasone 0.1% Otic Suspension: Quantitative Comparative Efficacy Data Versus Closest Analogs


Faster Resolution of Otorrhea in AOMT: Ciprofloxacin 0.3%/Dexamethasone 0.1% vs. Ciprofloxacin 0.3% Monotherapy

In a randomized, patient-masked, multicenter trial involving 201 pediatric patients with acute otitis media with tympanostomy tubes (AOMT), topical ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension (administered as 3 drops twice daily for 7 days) was directly compared to ciprofloxacin 0.3% monotherapy (same dosing regimen). In the microbiologically culture-positive patient population (n=167), the mean time to cessation of otorrhea was significantly shorter with the combination product: 4.22 days versus 5.31 days with ciprofloxacin alone (P=0.004) [1]. This represents a 1.1 day reduction, or a 20% improvement in time to resolution.

AOMT tympanostomy tube otorrhea pediatric otology

Superior Clinical Cure and Microbiological Eradication in AOMT: Ciprofloxacin 0.3%/Dexamethasone 0.1% vs. Ofloxacin 0.3% Otic Solution

A multicenter, prospective, randomized, observer-masked, parallel-group study compared ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension (4 drops twice daily for 7 days) with ofloxacin 0.3% otic solution (5 drops twice daily for 10 days) in 599 pediatric patients with AOMT. At the test-of-cure visit, ciprofloxacin/dexamethasone achieved a clinical cure rate of 90% compared to 78% for ofloxacin, and a microbiologic success rate of 92% compared to 81.8% for ofloxacin [1]. Treatment failures were also lower with ciprofloxacin/dexamethasone (4.4% vs. 14.1%), and the median time to cessation of otorrhea was 4 days versus 6 days [1].

AOMT tympanostomy tube otorrhea fluoroquinolone comparison

Enhanced Pathogen-Specific Eradication in Acute Otitis Externa: Ciprofloxacin 0.3%/Dexamethasone 0.1% vs. Neomycin/Polymyxin B/Hydrocortisone

A combined analysis of two clinical trials (n=789 culture-positive patients with AOE) compared treatment failure rates for the two predominant AOE pathogens. For Pseudomonas aeruginosa, which accounted for 61.0% (n=481) of culture-positive cases, treatment failure rates were significantly lower with ciprofloxacin 0.3%/dexamethasone 0.1% (CDex) compared to neomycin 0.35%/polymyxin B 10,000 IU/mL/hydrocortisone 1% (Cort): 5.1% vs. 13.0% (P=0.0044) [1]. For Staphylococcus aureus (8.9% of cases), failure rates were similar between the two therapies [1].

AOE Pseudomonas aeruginosa topical antibiotic resistance

Superior Clinical and Microbiological Outcomes in AOE: Ciprofloxacin 0.3%/Dexamethasone 0.1% vs. Neomycin/Polymyxin B/Hydrocortisone

In a randomized, observer-masked, multicenter study of 468 patients with acute otitis externa (AOE), ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension (3-4 drops twice daily for 7 days) was compared to neomycin 0.35%/polymyxin B 10,000 IU/mL/hydrocortisone 1.0% otic suspension (3-4 drops three times daily for 7 days). Among culture-positive patients (n=396), clinical cure rates at Day 18 were significantly higher with ciprofloxacin/dexamethasone (90.9% vs. 83.9%; P=0.0375), and microbiological eradication rates were also superior (94.7% vs. 86.0%; P=0.0057) [1].

AOE clinical cure microbiological eradication

Faster and Greater Pain Relief in AOE: Ciprofloxacin 0.3%/Dexamethasone 0.1% vs. Neomycin/Polymyxin B/Hydrocortisone

A randomized controlled trial compared pain relief outcomes in patients with AOE treated with ciprofloxacin 0.3%/dexamethasone 0.1% (CIP/DEX) twice daily versus neomycin/polymyxin B/hydrocortisone (NPH) three times daily for 7 days. Ear pain was assessed on a 4-point scale twice daily by patients/caregivers. CIP/DEX-treated patients experienced significantly greater relief of severe pain over time (P=0.0013) and relief of significant pain (moderate or severe) over time (P=0.0456) compared to NPH-treated patients [1]. Notably, the percentage of CIP/DEX-treated patients with severe pain decreased rapidly within the first 12 hours, whereas NPH-treated patients experienced an initial increase in pain [1].

AOE pain management corticosteroid anti-inflammatory effect

Evidence-Based Application Scenarios for Ciprofloxacin 0.3% + Dexamethasone 0.1% Otic Suspension


First-Line Treatment of Acute Otitis Media with Tympanostomy Tubes (AOMT) in Pediatric Patients When Faster Otorrhea Resolution is Prioritized

In pediatric patients aged 6 months to 12 years presenting with acute tympanostomy tube otorrhea, ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension offers a demonstrated 20% reduction (1.1 day) in mean time to cessation of otorrhea compared to ciprofloxacin monotherapy (4.22 days vs. 5.31 days; P=0.004) [1]. This faster resolution translates to reduced symptom burden and may decrease the likelihood of oral antibiotic use. This scenario is particularly relevant for procurement decisions in pediatric otolaryngology practices, ambulatory surgery centers, and hospital formularies seeking to optimize outcomes in this common pediatric condition.

Preferred Otic Agent for AOMT When Superior Clinical Cure and Lower Treatment Failure Rates Are Required

For institutions or practices managing pediatric AOMT, ciprofloxacin 0.3%/dexamethasone 0.1% provides a 12 percentage point absolute improvement in clinical cure rate compared to ofloxacin 0.3% otic solution (90% vs. 78%) and reduces treatment failures from 14.1% to 4.4% [2]. These outcome differences are substantial and clinically meaningful, supporting formulary inclusion and preferential use in treatment protocols for this indication. Procurement specialists and pharmacy and therapeutics committees should consider these data when evaluating comparative cost-effectiveness and patient outcomes.

Optimized Management of Acute Otitis Externa (AOE) with Enhanced Pseudomonas aeruginosa Eradication

In AOE cases where Pseudomonas aeruginosa is documented or strongly suspected (approximately 61% of culture-positive AOE cases), ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension demonstrates a 61% relative reduction in treatment failure rate compared to neomycin/polymyxin B/hydrocortisone (5.1% vs. 13.0%; P=0.0044) [3]. Given the prevalence and clinical significance of P. aeruginosa in AOE, this differential efficacy supports the selection of ciprofloxacin/dexamethasone as a first-line agent, particularly in regions with higher rates of pseudomonal otitis externa or in patients with recurrent disease.

Management of AOE with a Focus on Rapid Pain Relief and Anti-Inflammatory Effect

For patients presenting with moderate to severe pain due to acute otitis externa, ciprofloxacin 0.3%/dexamethasone 0.1% otic suspension provides faster and more effective pain relief compared to neomycin/polymyxin B/hydrocortisone. Clinical trial data demonstrate a rapid decrease in severe pain within the first 12 hours of treatment initiation, whereas the comparator showed an initial increase in pain [4]. This rapid onset of symptomatic relief is a key differentiator in clinical practice and supports the selection of this product for patients with significant pain at presentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin+dexamethasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.